molecular formula C14H17NO4 B11251111 7-hydroxy-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-8-methyl-2H-chromen-2-one

7-hydroxy-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-8-methyl-2H-chromen-2-one

Cat. No.: B11251111
M. Wt: 263.29 g/mol
InChI Key: ZJQLECZUFUUPJG-UHFFFAOYSA-N
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Chemical Reactions Analysis

7-hydroxy-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium azides, propargyl bromide, and epichlorohydrin . Major products formed from these reactions include coumarin-derived azolyl ethanols, such as imidazolyl, triazolyl, and tetrazolyl derivatives .

Mechanism of Action

Comparison with Similar Compounds

7-hydroxy-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-8-methyl-2H-chromen-2-one is unique compared to other similar compounds due to its specific substitution pattern on the coumarin ring. Similar compounds include 7-hydroxy-4-methylcoumarin, 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one, and 7-hydroxy-4-methyl-3-(2-hydroxyethyl)-2H-chromen-2-one . These compounds share similar biological properties but differ in their specific chemical structures and substitution patterns .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

7-hydroxy-4-[[2-hydroxyethyl(methyl)amino]methyl]-8-methylchromen-2-one

InChI

InChI=1S/C14H17NO4/c1-9-12(17)4-3-11-10(8-15(2)5-6-16)7-13(18)19-14(9)11/h3-4,7,16-17H,5-6,8H2,1-2H3

InChI Key

ZJQLECZUFUUPJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN(C)CCO)O

Origin of Product

United States

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